2-Chloro-4-(piperazin-1-yl)benzonitrile
Description
2-Chloro-4-(piperazin-1-yl)benzonitrile (molecular formula: C₁₁H₁₂ClN₃·HCl) is a benzonitrile derivative featuring a chlorophenyl core substituted with a piperazine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors, receptor antagonists, and other bioactive molecules . Its structural versatility arises from the piperazine moiety, which enhances solubility and binding affinity to biological targets, while the chloro group modulates electronic properties and steric interactions .
Properties
Molecular Formula |
C11H12ClN3 |
|---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
2-chloro-4-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C11H12ClN3/c12-11-7-10(2-1-9(11)8-13)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |
InChI Key |
UQVNEFNZFBKSBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 2-Chloro-4-(piperazin-1-yl)benzonitrile and similar benzonitrile derivatives:
Structural and Electronic Variations
- Piperazine vs. Pyrazole-containing analogs (e.g., 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile) exhibit tautomerism, which may complicate stability but enable diverse binding modes . Substituent Effects: The chloro group in the parent compound is electron-withdrawing, reducing electron density at the benzonitrile core compared to methoxy or fluoropiperidinyl groups in other derivatives .
Physicochemical Properties
- Solubility and Stability : Piperazine-containing compounds generally exhibit higher aqueous solubility than piperidine derivatives. However, pyrazole-based analogs may face stability challenges due to tautomerism .
- LogP Values : The chloro substituent increases lipophilicity (predicted LogP ~2.5) compared to methoxy-substituted derivatives (LogP ~1.8), impacting blood-brain barrier penetration .
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